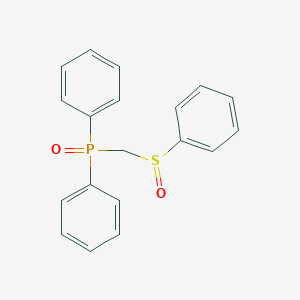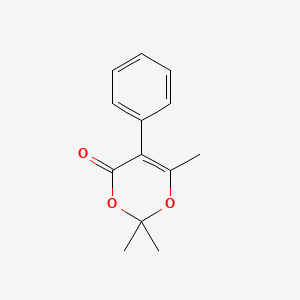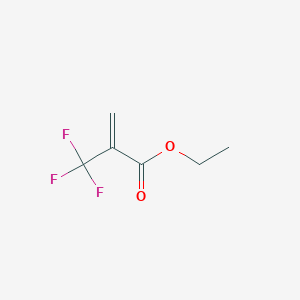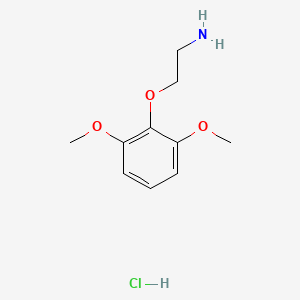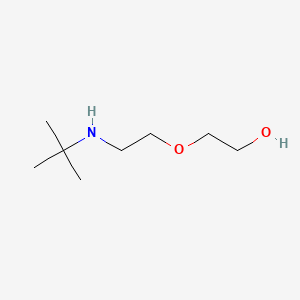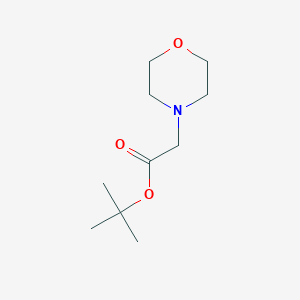
4-Morpholineacetic acid, 1,1-dimethylethyl ester
Overview
Description
“4-Morpholineacetic acid, 1,1-dimethylethyl ester” is a chemical compound. Its empirical formula is C6H11NO3 . It’s also known by other names such as Acetic acid, tert-butyl ester; tert-Butyl acetate; Texaco lead appreciator; CH3C (O)OC (CH3)3; t-Butyl acetate; tert-Butyl ethanoate; TLA; Acetic acid t-butyl ester; 1,1-Dimethylethyl acetate .
Molecular Structure Analysis
The molecular weight of “4-Morpholineacetic acid, 1,1-dimethylethyl ester” is 145.16 . The IUPAC Standard InChI is InChI=1S/C6H12O2/c1-5 (7)8-6 (2,3)4/h1-4H3 .Scientific Research Applications
Synthesis and Chemical Properties
- Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : Synthesized from dimethoxyacetaldehyde and serine methyl ester, this compound demonstrates a practical synthesis route for peptidomimetic chemistry in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
- Synthesis and Oxidation of 1,4-Dihydroisonicotinic Acid Derivatives : Dimorpholinoacetic acid morpholide serves as an aldehyde in the Hantzsch synthesis, yielding derivatives of 1,4-dihydroisonicotinic acid (Dubur & Uldrikis, 1972).
Antimicrobial and Biological Applications
- Ammonium Salts Containing Substituted Butyn-2-yl Group : Studies on novel monoammonium salts synthesized through interaction with morpholine reveal significant antibacterial activity against various microorganisms (Manukyan et al., 2017).
- Inhibitory Interaction with Cholinesterases : Bis(2-morpholino-1-methylethyl) esters exhibit reversible competitive inhibition of acetylcholineresterase and butyrylcholinesterase in warm-blooded animals (Gulyamov et al., 1988).
Pharmaceutical and Drug Delivery Applications
- Prodrugs of Naproxen for Topical Drug Delivery : Synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen indicates potential for improved topical delivery through fast enzymatic hydrolysis and biphasic solubility (Rautio et al., 2000).
- Synthesis of Optically Active 2,5-Morpholinediones : Utilizing α-amino acids and α-hydroxy esters, the process contributes to the preparation of poly(depsipeptides) and copolymers containing depsipeptide units (Joerres, Keul, & Höcker, 1998).
Environmental Applications
- Dissipation in Soils of 2,4-Dichlorophenoxyacetic Acid (2,4-D) : Studies on 2,4-D dimethylamine salt and 2,4-D 2-ethylhexyl ester show similar rates of dissipation in soil, providing insights into environmental profiles of herbicides (Wilson, Geronimo, & Armbruster, 1997).
Novel Compounds and Chemical Reactions
- Synthesis of Novel Amino(Ester) Derivatives as Inhibitors : Derivatives of alpha, beta acetylenic thiolester compounds as inhibitors of aldehyde dehydrogenase 1 highlight new pathways for potential drug development (Quash et al., 2002).
- Transdermal Permeation Enhancers : Alkyl esters and amides of hexanoic acid substituted with tertiary amino groups demonstrate significant activity in enhancing transdermal drug delivery (Farsa, Doležal, & Hrabálek, 2010).
properties
IUPAC Name |
tert-butyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-11-4-6-13-7-5-11/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYDUYMAJETOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439960 | |
| Record name | 4-Morpholineacetic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholineacetic acid, 1,1-dimethylethyl ester | |
CAS RN |
88217-68-9 | |
| Record name | 4-Morpholineacetic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

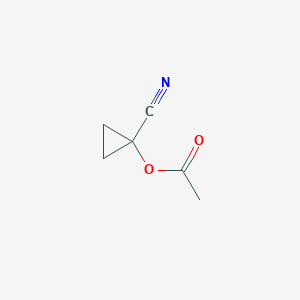
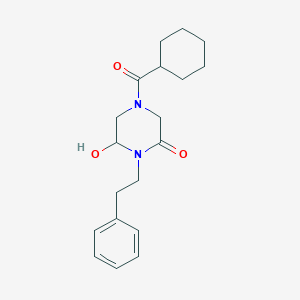

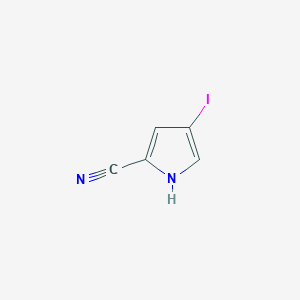
![4-[(4-Nitrophenoxy)methyl]benzoic acid](/img/structure/B3058092.png)


